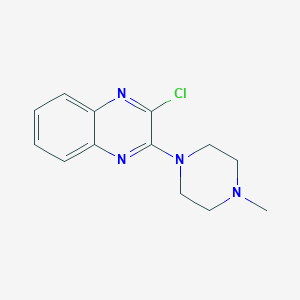

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline

概要

説明

VUF 10166 は、セロトニン受容体サブタイプ 5-HT3A に対する強力かつ選択的な拮抗作用で知られる合成化合物です。また、ヒスタミン受容体サブタイプ H4 に対しても拮抗作用を示します。 この化合物は、分子量 262.74、化学式 C13H15ClN4 を持ちます .

準備方法

合成ルートと反応条件

VUF 10166 の合成には、コア構造の調製から始まり、特定の官能基の導入まで、いくつかのステップが伴います。詳細な合成ルートと反応条件は、機密情報であり、公表されていません。 この化合物は、さまざまな試薬と触媒を用いた一連の有機反応によって合成されることが知られています .

工業生産方法

VUF 10166 の工業生産方法は、広く文書化されていません 生産プロセスには、高純度と一貫性を確保するための厳格な品質管理対策が伴います .

化学反応の分析

反応の種類

VUF 10166 は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、化合物に含まれる官能基を修飾するために実行できます。

一般的な試薬と条件

VUF 10166 を含む反応に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 反応条件は、目的の結果によって異なり、制御された温度、圧力、および pH レベルが含まれます .

形成される主要な生成物

VUF 10166 の反応から形成される主要な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応では酸化された誘導体が生成される可能性があり、置換反応ではさまざまな置換されたアナログが生成される可能性があります .

科学研究への応用

VUF 10166 は、次のものを含むいくつかの科学研究への応用があります。

化学: セロトニンおよびヒスタミン受容体に関する研究における参照化合物として使用されます。

生物学: さまざまな生物学的プロセスにおけるセロトニンおよびヒスタミン受容体の役割を理解するための研究に使用されます。

医学: セロトニンおよびヒスタミン受容体活性に関連する状態における潜在的な治療効果について調査されています。

科学的研究の応用

Medicinal Chemistry

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline has been explored for its potential in developing therapeutic agents targeting various diseases:

- Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating strong cytotoxic effects .

- Antimicrobial Properties : The compound exhibits significant antifungal activity against pathogens like Candida albicans and Microsporum canis, with efficacy comparable to established antifungal agents .

- Neuropharmacology : It has been identified as a ligand for the serotonin receptor (5-HT3), suggesting potential applications in treating mood disorders by modulating serotonergic signaling pathways .

Material Science

The compound is also utilized in developing advanced materials:

- Optoelectronic Materials : Its unique structural attributes make it suitable for applications in optoelectronics, particularly in creating materials with specific electronic properties.

Anticancer Efficacy

A study demonstrated that derivatives of this compound significantly inhibited the growth of triple-negative breast cancer (TNBC) cells by targeting the c-MYC promoter G-quadruplex. This mechanism highlights the potential of quinoxaline derivatives in cancer therapy .

Antidepressant Effects

In animal models, compounds similar to this compound exhibited significant reductions in depressive behaviors, indicating their potential utility in treating mood disorders .

| Biological Activity | Target Organisms/Cells | IC50 Values (µg/mL) | Mechanism |

|---|---|---|---|

| Antifungal | C. albicans, M. canis | Comparable to amphotericin B | Inhibition of fungal growth |

| Anticancer | HCT-116, MCF-7 | 1.9 - 3.23 | Induction of apoptosis |

| Antidepressant | Animal models | Not specified | Serotonin reuptake inhibition |

作用機序

VUF 10166 は、セロトニン受容体サブタイプ 5-HT3A およびヒスタミン受容体サブタイプ H4 に結合することで、その効果を発揮します。この化合物は、セロトニンとヒスタミンがそれぞれの受容体への結合を阻害する拮抗薬として作用します。 この阻害は、下流のシグナル伝達経路の活性化を防ぎ、さまざまな生理学的反応を調節します .

類似の化合物との比較

類似の化合物

グラニセトロン: 同じような性質を持つ別のセロトニン受容体拮抗薬。

オンダンセトロン: 臨床設定で使用されているよく知られたセロトニン受容体拮抗薬。

ラモセトロン: 5-HT3 受容体に対する高親和性を示すセロトニン受容体拮抗薬

独自性

VUF 10166 は、セロトニン受容体サブタイプ 5-HT3A に対する高い選択性と効力、およびヒスタミン受容体サブタイプ H4 に対する追加の活性を持つため、ユニークです。 この二重の拮抗作用により、この化合物は、研究および潜在的な治療的用途において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Granisetron: Another serotonin receptor antagonist with similar properties.

Ondansetron: A well-known serotonin receptor antagonist used in clinical settings.

Ramosetron: A serotonin receptor antagonist with high affinity for 5-HT3 receptors

Uniqueness

VUF 10166 is unique due to its high selectivity and potency for the serotonin receptor subtype 5-HT3A and its additional activity against the histamine receptor subtype H4. This dual antagonistic property makes it a valuable tool in research and potential therapeutic applications .

生物活性

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline (referred to as CMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CMQ, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

CMQ is a member of the quinoxaline family, characterized by a bicyclic structure that includes a quinoxaline core with a chlorine atom at position 2 and a 4-methylpiperazinyl group at position 3. This structural configuration is believed to influence its biological interactions, particularly with neurotransmitter receptors and in cancer therapeutics.

5-HT₃ Receptor Ligand Activity

One of the notable biological activities of CMQ is its role as a ligand for the 5-HT₃ receptor , a subtype of serotonin receptors. Studies have demonstrated that CMQ exhibits significant binding affinity to this receptor, with an 83-fold difference in binding affinity between different receptor subtypes . This property suggests potential applications in treating conditions influenced by serotonin signaling, such as anxiety and depression.

Anticancer Properties

Recent research has highlighted the potential of CMQ and its analogs in cancer therapy. For instance, studies on quinoxaline derivatives have shown their ability to target the c-MYC promoter G-quadruplex (G4) , which is implicated in triple-negative breast cancer (TNBC) pathogenesis. Compounds similar to CMQ have been observed to induce cell cycle arrest and apoptosis in TNBC cells by downregulating c-MYC transcription through G4 stabilization .

In Vitro Studies

In vitro studies have demonstrated that CMQ and its derivatives possess antimicrobial properties. For example, quinoxaline derivatives have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These studies revealed that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 mg/L against resistant strains .

Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial efficacy of quinoxaline derivatives found that compounds similar to CMQ showed potent activity against both Gram-positive and Gram-negative bacteria. The derivatives were effective against MRSA and vancomycin-resistant Enterococcus faecium .

- Cancer Cell Line Studies : In another case study focusing on TNBC, compounds derived from CMQ were shown to significantly inhibit cell proliferation and induce apoptosis through specific molecular pathways targeting c-MYC .

Data Summary

特性

IUPAC Name |

2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXVTQDGTKEXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640663 | |

| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155584-74-0 | |

| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline a unique ligand for studying 5-HT3 receptors?

A1: Historically, differentiating between the homomeric 5-HT3A and heteromeric 5-HT3AB receptors proved challenging, with only pore-binding ligands offering any selectivity. this compound emerged as a remarkable discovery, exhibiting an 83-fold higher binding affinity for 5-HT3A receptors compared to 5-HT3AB receptors. [] This distinct binding preference for the orthosteric site of 5-HT3A receptors makes it a valuable tool for investigating the individual roles and functions of these receptor subtypes. []

Q2: How does the structure of this compound influence its selectivity towards 5-HT3 receptor subtypes?

A2: Research indicates that even subtle modifications to the this compound scaffold can dramatically alter its selectivity profile for 5-HT3 receptor subtypes. For instance, replacing the chlorine atom with an amino group yields 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline, which demonstrates an 11-fold selectivity for 5-HT3A receptors. Conversely, removing the chlorine atom entirely, resulting in 2-(4-methylpiperazin-1-yl)quinoxaline, shifts the preference towards 5-HT3AB receptors with an 8.3-fold selectivity. [] This highlights the critical role of the chlorine atom and other subtle structural features in dictating subtype selectivity, paving the way for further structure-activity relationship studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。